REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]([N:6]([C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:21])[NH:7][C:8]([O:10][CH2:11][CH2:12]Cl)=[O:9])=[O:5].[H-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][O:2][CH2:3][C:4]([N:6]([C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:21])[N:7]1[CH2:12][CH2:11][O:10][C:8]1=[O:9])=[O:5] |f:1.2|
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Name
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2-Chloroethyl 2-(methoxyacetyl)-2-(2,6-dimethylphenyl)-hydrazinecarboxylate
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Quantity
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11.8 g
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Type
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reactant
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Smiles
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COCC(=O)N(NC(=O)OCCCl)C1=C(C=CC=C1C)C
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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[H-].[Na+]
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
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Details
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is stirred during 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction temperature rises gradually during this addition up to 40°
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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without cooling
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Type
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TEMPERATURE
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Details
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afterwards cooled to 10°
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Type
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CUSTOM
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Details
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The unreacted sodium hydride is then destroyed with ethanol
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Type
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WASH
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Details
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the obtained solution washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried with MgSO4
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Type
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CUSTOM
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Details
|
the solvent removed in vacuo
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Reaction Time |
30 min |
Name
|
|
Type
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product
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Smiles
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COCC(=O)N(N1C(OCC1)=O)C1=C(C=CC=C1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |